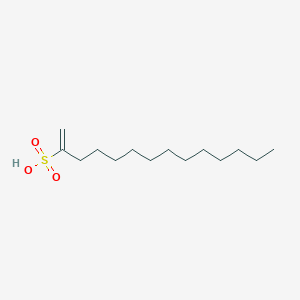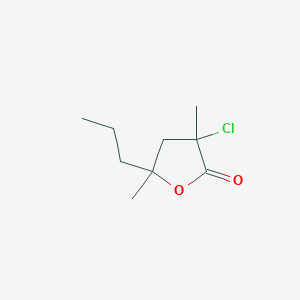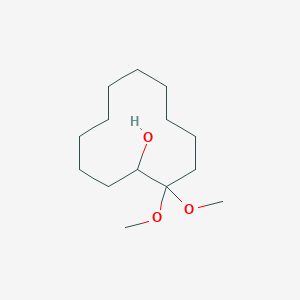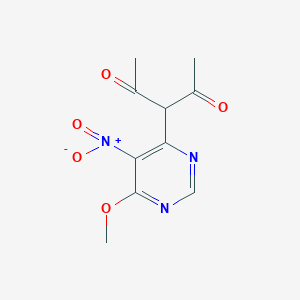
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate, also known as 4-nitrophenyl palmitate, is an ester compound with the molecular formula C22H35NO4. It is commonly used as a substrate in enzymatic assays, particularly for lipase activity. The compound is characterized by its nitrophenyl group attached to a long-chain fatty acid, making it a useful tool in biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl (2S)-2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid (palmitic acid) with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include:
- Solvent: Dichloromethane (CH2Cl2)
- Temperature: Room temperature
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by lipases, resulting in the formation of 4-nitrophenol and hexadecanoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Lipase enzymes, aqueous buffer solutions, pH 7-8, 37°C.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.
Substitution: Nucleophiles such as amines or thiols, organic solvents, room temperature.
Major Products
Hydrolysis: 4-nitrophenol and hexadecanoic acid.
Reduction: 4-aminophenyl (2S)-2-(acetyloxy)hexadecanoate.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzymatic assays to study lipase activity and enzyme kinetics.
Biology: Employed in biochemical assays to investigate lipid metabolism and enzyme function.
Medicine: Utilized in drug discovery and development to screen for lipase inhibitors.
Industry: Applied in the production of detergents and cosmetics where enzymatic activity is crucial.
Mecanismo De Acción
The compound exerts its effects primarily through enzymatic hydrolysis. Lipases catalyze the cleavage of the ester bond, releasing 4-nitrophenol and hexadecanoic acid. The released 4-nitrophenol can be quantitatively measured using spectrophotometry, providing insights into enzyme activity and kinetics. The molecular targets include lipase enzymes, and the pathways involved are related to lipid metabolism.
Comparación Con Compuestos Similares
4-Nitrophenyl (2S)-2-(acetyloxy)hexadecanoate can be compared with other nitrophenyl esters such as:
4-Nitrophenyl acetate: Used in esterase assays.
4-Nitrophenyl butyrate: Another substrate for lipase activity assays.
4-Nitrophenyl laurate: Used to study medium-chain lipase activity.
The uniqueness of this compound lies in its long-chain fatty acid, making it particularly suitable for studying long-chain lipase activity and lipid metabolism.
Propiedades
Número CAS |
88195-83-9 |
|---|---|
Fórmula molecular |
C24H37NO6 |
Peso molecular |
435.6 g/mol |
Nombre IUPAC |
(4-nitrophenyl) (2S)-2-acetyloxyhexadecanoate |
InChI |
InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3/t23-/m0/s1 |
Clave InChI |
KCWHXPPGMJZVBU-QHCPKHFHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
SMILES canónico |
CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
![2,2'-[Propane-1,3-diylbis(oxy)]di(ethane-1-thiol)](/img/structure/B14377016.png)

![N-[(Methanesulfonyl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B14377033.png)



![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)

![4-Chloro-2-[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14377060.png)
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)

![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

